molecular formula C6H12N2O B3060093 (4R)-4-amino-3,3-dimethylpyrrolidin-2-one CAS No. 1638744-44-1

(4R)-4-amino-3,3-dimethylpyrrolidin-2-one

Cat. No.: B3060093
CAS No.: 1638744-44-1
M. Wt: 128.17
InChI Key: SDMORDSHKGMDJC-BYPYZUCNSA-N
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Description

“(4R)-4-amino-3,3-dimethylpyrrolidin-2-one” is a chemical compound with the CAS Number: 1638744-44-1 . It has a molecular weight of 128.17 . This compound is widely used in scientific research due to its unique structure and properties, making it ideal for studying drug design, organic synthesis, and polymer chemistry.


Molecular Structure Analysis

The molecular formula of “this compound” is C6H12N2O . The Inchi Code is 1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chelating Behavior in Ligands

  • The chelating behavior of related ligands, like 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, has been studied, showing how these ligands coordinate with metal ions in various geometries. This can be relevant for understanding the coordination chemistry of (4R)-4-amino-3,3-dimethylpyrrolidin-2-one (Masoud et al., 2020).

Impact on Peptide Conformation

  • The compound has been used in the synthesis of beta-peptides, influencing the formation of specific helical structures in aqueous solution, which is significant for peptide design and protein engineering (Porter et al., 2002).

Role in Supramolecular Interactions

  • The compound's analogs have been studied for their role in non-classical supramolecular interactions, which is crucial in the development of new materials and understanding molecular assembly processes (Haddad et al., 2006).

Influence on Cation Tautomerism

  • Its structural analogs have been analyzed for their effect on cation tautomerism and molecular recognition, which is important in pharmaceutical research and molecular biology (Rajam et al., 2017).

Development of Amino Acids for Peptide Control

  • Research has shown its analogs can be used for the topographical control of peptide conformation, contributing to peptide and protein design (Kazmierski et al., 1994).

Synthesis in Medicinal Chemistry

  • Its structural counterparts have been used in synthesizing amino acids for sensitive application in medicinal chemistry, particularly in 19F NMR studies (Tressler & Zondlo, 2014).

Safety and Hazards

The safety information for “(4R)-4-amino-3,3-dimethylpyrrolidin-2-one” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

Properties

IUPAC Name

(4R)-4-amino-3,3-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMORDSHKGMDJC-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CNC1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](CNC1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251990
Record name 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-44-1
Record name 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-amino-3,3-dimethylpyrrolidin-2-one
Reactant of Route 2
(4R)-4-amino-3,3-dimethylpyrrolidin-2-one
Reactant of Route 3
(4R)-4-amino-3,3-dimethylpyrrolidin-2-one
Reactant of Route 4
(4R)-4-amino-3,3-dimethylpyrrolidin-2-one
Reactant of Route 5
(4R)-4-amino-3,3-dimethylpyrrolidin-2-one
Reactant of Route 6
(4R)-4-amino-3,3-dimethylpyrrolidin-2-one

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